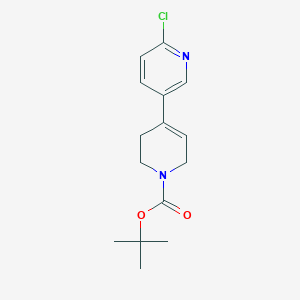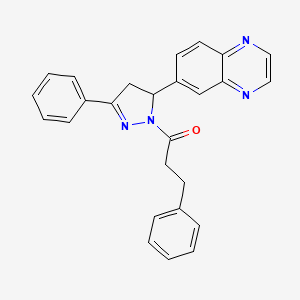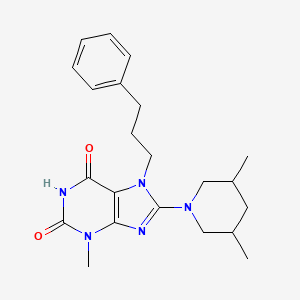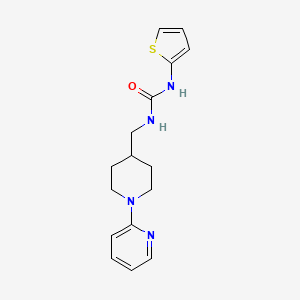
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phthalazinone derivatives, such as 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone, involves multi-step reactions, starting with the Friedel-Crafts acylation reaction of phenols with phthalic anhydride, followed by cyclization with hydrazine hydrate. This process yields phthalazinone derivatives with high regioselectivity and good to excellent yields (Lin Cheng et al., 2007). Additionally, direct polymerization of synthesized phthalazinones with activated difluoro monomers via N-C coupling reactions has been developed to produce novel heterocyclic poly(arylene ether ketone)s with diverse properties (Zhaoqiang Lu et al., 2004).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, including 4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone, is characterized using techniques such as NMR, FT-IR, and mass spectroscopy. These analytical methods have facilitated the structural elucidation and confirmation of synthesized compounds (T. Wang et al., 2002).
Chemical Reactions and Properties
Phthalazinone derivatives participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) polycondensation, which is utilized to synthesize polymers with phthalazinone moieties. These reactions lead to the formation of high-performance polymers with excellent solubility and thermal properties (Shude Xiao et al., 2003).
Physical Properties Analysis
The physical properties of phthalazinone-based polymers, such as solubility, molecular weight, and film-forming ability, vary with the substitution pattern on the phthalazinone ring. These polymers are known for their high thermal stability, glass-transition temperatures, and ability to form flexible and colorless films suitable for various applications (Lin Cheng et al., 2007).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives are significantly influenced by their molecular structure. The presence of electron-withdrawing or donating substituents on the phthalazinone ring affects their reactivity in chemical reactions, including polycondensation and nucleophilic substitution, to produce polymers with tailored properties (Zhaoqiang Lu et al., 2004).
科学的研究の応用
Medicinal Chemistry Applications
Phthalazinone derivatives, including "4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone," are of interest in medicinal chemistry due to their potential biological activities. Singh and Kumar (2019) discuss various synthetic routes for the synthesis of substituted phthalazinone derivatives, highlighting their importance as building blocks in the development of new molecules with potential pharmacological responses (Singh & Kumar, 2019). This indicates the compound's relevance in drug discovery and development processes.
Environmental Science and Toxicology
Phthalates, which are structurally related to phthalazinones, have been extensively studied for their environmental presence and impact on human health. Lü et al. (2018) review the contamination, sources, and health risks of phthalates in China, emphasizing their widespread use and detection in various environmental matrices. The study highlights the urgent need for assessing the environmental and health implications of phthalate exposure, which indirectly relates to the importance of studying phthalazinone derivatives (Lü et al., 2018).
Biological and Pharmacological Research
In the context of biological research, compounds structurally related to "4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone" have been explored for various biological activities. For instance, Naveed et al. (2018) discuss the pharmacological properties of chlorogenic acid, a phenolic compound with antioxidant, anti-inflammatory, and neuroprotective activities. While not directly related, this review underscores the interest in phenolic and heterocyclic compounds (like phthalazinones) for their versatile biological activities and potential therapeutic applications (Naveed et al., 2018).
将来の方向性
The study of complex organic molecules like “4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, characterization, and potential applications of this and related compounds .
特性
IUPAC Name |
4-[(4-phenoxyanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21-19-9-5-4-8-18(19)20(23-24-21)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYPYACXMUDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Phenoxyanilino)methyl)-1(2H)-phthalazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)


![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)


![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)

